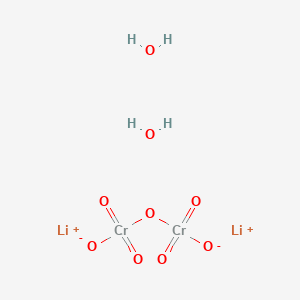

Lithium dichromate dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lithium dichromate dihydrate is a chemical compound that is commonly used in scientific research. This compound is a crystalline solid that is soluble in water and has a bright red color. Lithium dichromate dihydrate is commonly used in laboratory experiments due to its unique properties and its ability to act as an oxidizing agent.

Applications De Recherche Scientifique

Lithium-ion Battery Applications

Lithium dichromate dihydrate has found significant applications in the field of lithium-ion batteries. For instance, research has highlighted its role in creating stable electrolytes for high-voltage and safe aqueous lithium-ion batteries. The room-temperature dihydrate melt of Li salts has been demonstrated to function effectively as a stable aqueous electrolyte. This innovation opens up possibilities for high-voltage applications in aqueous electrolytes, signifying a significant breakthrough in battery technology (Ko et al., 2019).

Protection Layer for Lithium Metal

Another application lies in the development of protection layers for lithium metal. Lithium metal, due to its high reactivity, faces challenges like dendritic growth that impede its practical applications. Research has led to the development of a conformal LiF coating technique on Li surface with commercial Freon R134a as the reagent, which shows promise in reducing side reactions and enhancing cycling stability in lithium batteries (Lin et al., 2017).

Electrode Materials for Lithium-ion Batteries

Further investigations have explored the synthesis and properties of lithium-organic coordination compounds as promising candidates for lithium-inserted material in lithium-ion batteries. These materials have shown high initial discharge capacity and minimal capacity fading after several cycles, indicating their potential as efficient electrode materials (Zeng et al., 2010).

Thermal Dehydration and Phase Transitions

In the realm of material science, the thermal dehydration process of lithium metaborate dihydrate and the subsequent phase transitions of the anhydrous product have been a subject of research. Understanding the reaction steps and mechanisms of thermal dehydration contributes to the knowledge of material properties and can lead to the development of new materials with desired properties (Koga & Utsuoka, 2006).

Propriétés

Numéro CAS |

10022-48-7 |

|---|---|

Nom du produit |

Lithium dichromate dihydrate |

Formule moléculaire |

Li2Cr2O7 Cr2Li2O7 |

Poids moléculaire |

266 g/mol |

Nom IUPAC |

dilithium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium;dihydrate |

InChI |

InChI=1S/2Cr.2Li.2H2O.7O/h;;;;2*1H2;;;;;;;/q;;2*+1;;;;;;;;2*-1 |

Clé InChI |

GLGSRACCZFMWDT-UHFFFAOYSA-N |

SMILES |

[Li+].[Li+].O.O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |

SMILES canonique |

[Li+].[Li+].O.O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |

Point d'ébullition |

Decomposes 368.6° F (USCG, 1999) |

Densité |

2.34 at 86 °F (USCG, 1999) |

melting_point |

266 °F (USCG, 1999) |

Autres numéros CAS |

13843-81-7 |

Description physique |

Lithium dichromate is an orange red to black brown crystalline powder. Denser than water. (USCG, 1999) |

Synonymes |

LITHIUM DICHROMATE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.